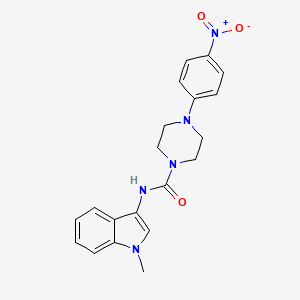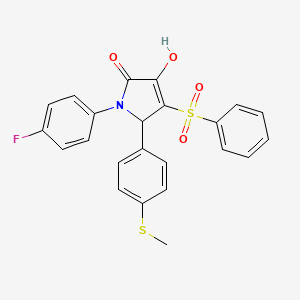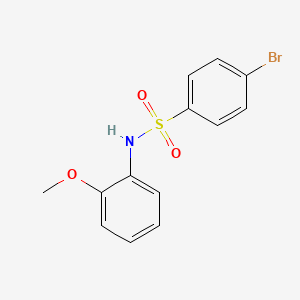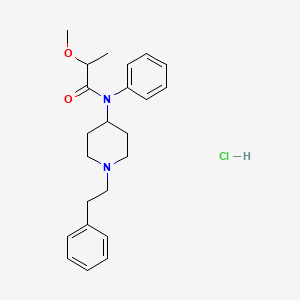![molecular formula C16H13ClN4O3S B2440382 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 896325-21-6](/img/structure/B2440382.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel derivative of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . It holds immense potential in various scientific research fields, offering exciting possibilities in drug development, molecular biology, and materials science.
Synthesis Analysis
The synthesis of this compound involves the introduction of substituents into positions 2 and 7 of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . The key intermediates for the synthesis are pyrimidinylguanidines .Molecular Structure Analysis
The molecular formula of this compound is C16H13ClN4O2S. The molecular weight is 360.82.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research efforts have focused on synthesizing and characterizing novel heterocyclic compounds derived from complex chemical structures similar to "2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide". These compounds are synthesized through various chemical reactions, aiming at obtaining molecules with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds showing promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Several studies have been conducted to explore the antimicrobial potential of compounds structurally related to "this compound". These compounds have been found to exhibit significant antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents. For example, MahyavanshiJyotindra, ParmarKokila, & MahatoAnil (2011) reported on the synthesis, structural elucidation, and in-vitro antibacterial, antifungal, and anti-tuberculosis activities of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antioxidant and Antitumor Activities
Compounds derived from or related to "this compound" have also been evaluated for their antioxidant and antitumor activities. Research has focused on identifying compounds with the potential to inhibit cancer cell growth or to act as antioxidants. For instance, El-Moneim, El‐Deen, & El-Fattah (2011) synthesized derivatives of the compound and evaluated them for antioxidant and antitumor activities, finding some compounds with promising results (El-Moneim, El‐Deen, & El-Fattah, 2011).
Insecticidal Properties
Research has extended to the exploration of the insecticidal properties of derivatives related to "this compound". Studies have aimed at synthesizing new compounds with the potential to control agricultural pests. Fadda, Salam, Tawfik, Anwar, & Etman (2017) synthesized a series of new compounds, assessing them as insecticidal agents against the cotton leafworm, showing some efficacy (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propiedades
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c1-24-12-4-2-3-11(7-12)18-14(22)9-25-15-19-13-6-5-10(17)8-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOOHFGYILDLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)







![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)
